molecular formula C12H11NO4S B14457707 Dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate CAS No. 74675-53-9

Dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate

Cat. No.: B14457707
CAS No.: 74675-53-9
M. Wt: 265.29 g/mol
InChI Key: OGALIJUHGZEYKS-UHFFFAOYSA-N
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Description

Dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate is a heterocyclic compound that features a benzothiazine ring system. The benzothiazine ring system is known for its structural flexibility and ability to interact with various biological targets, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . The reaction typically involves the use of dimethyl sulfoxide as a solvent and proceeds under mild conditions. The general reaction scheme is as follows:

    Condensation Reaction: 2-aminobenzenethiol reacts with a β-ketoester in the presence of dimethyl sulfoxide.

    Cyclization: The intermediate formed undergoes cyclization to yield the benzothiazine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate involves its interaction with various molecular targets. The compound’s structural flexibility allows it to bind to different enzymes and receptors, inhibiting their activity. This interaction can lead to antimicrobial, antifungal, and anticancer effects . The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the benzothiazine ring .

Comparison with Similar Compounds

Properties

CAS No.

74675-53-9

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate

InChI

InChI=1S/C12H11NO4S/c1-16-11(14)9-10(12(15)17-2)18-8-6-4-3-5-7(8)13-9/h3-6,13H,1-2H3

InChI Key

OGALIJUHGZEYKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=CC=CC=C2N1)C(=O)OC

Origin of Product

United States

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